![molecular formula C6H9ClIN3 B3252071 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride CAS No. 2137851-37-5](/img/structure/B3252071.png)
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Overview
Description
“3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride” is a research chemical . It has a molecular weight of 285.51 g/mol and its IUPAC name is 3-iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride . The compound is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:C1CN2C(=C(C=N2)I)CN1.Cl
. Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 285.51 g/mol and its chemical formula is C6H9ClIN3 .Scientific Research Applications
Green Synthesis Techniques
Research highlights green, solvent-free synthesis methods for pyrazole derivatives, including pyrazolo[1,5-a]pyrimidines, showcasing environmentally friendly approaches to chemical synthesis. Such methods emphasize the importance of developing sustainable and less toxic synthetic routes in chemistry (Al-Matar et al., 2010).
Antibacterial Activities
Derivatives of pyrazole compounds, synthesized from pyrazole-3-carboxylic acids, have been investigated for their antibacterial properties. These studies demonstrate the potential of pyrazole derivatives as promising candidates for antibacterial agents, highlighting the importance of structural modifications to enhance biological activities (Bildirici et al., 2007).
Novel Synthetic Routes
Innovative synthetic routes to pyrazolo[3,4-b]pyridines have been developed, involving copper and palladium-promoted coupling reactions. This research underscores the ongoing evolution of synthetic chemistry in creating complex molecules efficiently, which could have implications for drug development and materials science (Lavecchia et al., 2004).
Biological Activity of Pyrazole Derivatives
Compounds based on the pyrazole scaffold, including pyrazolo[1,5-a]pyrimidines, have been synthesized and evaluated for various biological activities such as antimicrobial, anti-inflammatory, and analgesic properties. This body of work highlights the versatility of pyrazole derivatives in medicinal chemistry, opening up new avenues for therapeutic applications (Zaki et al., 2016).
Exploratory Chemical Space
The exploration of "unconquered" chemical space through the synthesis of novel heterocyclic compounds, including pyrazolo derivatives, illustrates the frontier of chemical research aimed at discovering new molecules with potential applications in medicine and material science. This exploration is crucial for expanding our understanding of chemical diversity and its applications (Thorimbert et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3.ClH/c7-5-3-9-10-2-1-8-4-6(5)10;/h3,8H,1-2,4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDJNHCLSGXNFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)I)CN1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClIN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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